Enzymatic Cleavage Specificity: Val-Cit Motif Confers Cathepsin B-Dependent Intracellular Release
The Val-Cit dipeptide sequence in Boc-Val-Cit-PAB-PNP is selectively cleaved by cathepsin B, a lysosomal cysteine protease overexpressed in many tumor types but minimally active in systemic circulation. This enzymatic specificity ensures payload release occurs predominantly within the acidic lysosomal compartment of target cells following ADC internalization [1]. The PAB spacer then undergoes spontaneous 1,6-elimination, generating a quinone methide intermediate that releases the unmodified cytotoxic drug . In contrast, non-cleavable linkers (e.g., SMCC or thioether-based linkers) require complete lysosomal degradation of the antibody component for payload release, resulting in a chemically modified drug metabolite with altered potency and permeability properties . The Val-Cit-PAB architecture is clinically validated, forming the linker core of the FDA-approved ADC brentuximab vedotin (Adcetris) [2]. The Boc group in Boc-Val-Cit-PAB-PNP is orthogonal to this cleavage mechanism, serving solely as a synthetic handle for intermediate protection.
| Evidence Dimension | Enzymatic cleavage selectivity and release mechanism |
|---|---|
| Target Compound Data | Val-Cit sequence cleaved by cathepsin B in lysosomes (pH ~4.5-5.5); PAB spacer undergoes 1,6-elimination releasing unmodified drug |
| Comparator Or Baseline | Non-cleavable linkers (e.g., thioether, SMCC): require complete lysosomal antibody degradation; release modified drug-metabolite conjugate |
| Quantified Difference | Qualitative difference in release mechanism: traceless native drug release vs. modified drug conjugate release |
| Conditions | Lysosomal compartment of cathepsin B-expressing cells; ADC internalization and trafficking to lysosomes |
Why This Matters
Traceless release of unmodified payload preserves the intended cytotoxic potency, while cathepsin B selectivity minimizes systemic premature drug release, directly impacting the therapeutic index of the final ADC.
- [1] 西安瑞禧生物科技有限公司. Boc-Val-Cit-PAB-PNP 功能与应用简介. Available at: http://www.xarxbio.com/news/news-125111.html. View Source
- [2] Hwang D, et al. Exo-Cleavable Linkers: A Paradigm Shift for Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. ChemRxiv. 2023. Reference to brentuximab vedotin Val-Cit-PAB linker. View Source
